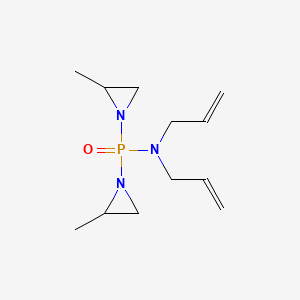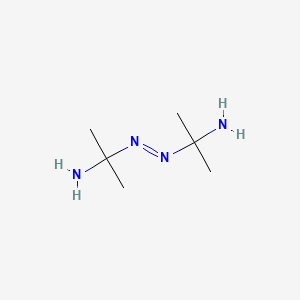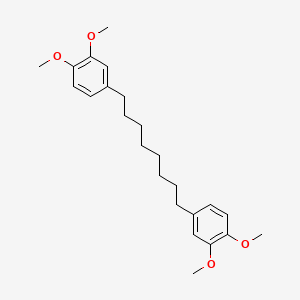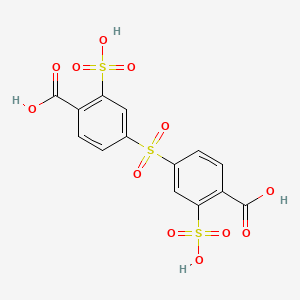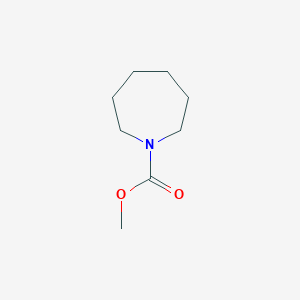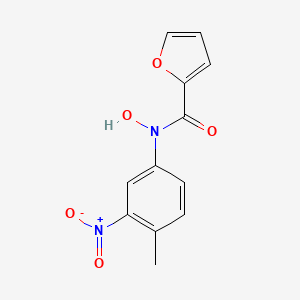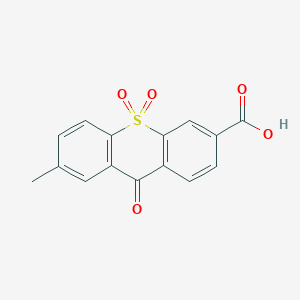![molecular formula C10H8N2 B14659897 1H-Pyrrolo[1,2,3-DE]quinoxaline CAS No. 42374-99-2](/img/structure/B14659897.png)
1H-Pyrrolo[1,2,3-DE]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[1,2,3-DE]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2,3-DE]quinoxaline typically involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 that contain at least three carbon atoms with reaction centers capable of nucleophilic attack . One common method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization in boiling toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[1,2,3-DE]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at positions where the nitrogen atoms are located.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoxaline derivatives, while reduction can produce various hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[1,2,3-DE]quinoxaline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[1,2,3-DE]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a kinase inhibitor by forming hydrogen bonds within the hinge region of the kinase, thereby inhibiting its activity . This interaction can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[1,2,3-DE]quinoxaline can be compared with other similar compounds, such as:
- Pyrrolo[1,2-a]quinoxalines
- Pyrrolo[2,3-b]quinoxalines
- Imidazo[1,2-a]quinoxalines
- Indolo[1,2-a]quinoxalines
These compounds share structural similarities but differ in their specific ring fusion patterns and substituent positions, which can lead to variations in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
42374-99-2 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-7,11H |
InChI-Schlüssel |
AQZHVDOGJDTOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC=CN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


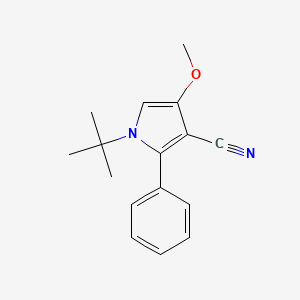
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)



![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
